Product packaging for 1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone(Cat. No.:CAS No. 94834-02-3)

1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone

Cat. No.: B1626763
CAS No.: 94834-02-3
M. Wt: 222.22 g/mol
InChI Key: HDZWEKDWSMRLBT-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Heterocycles in Advanced Chemical Research

Benzothiazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. psu.edursc.org This bicyclic system, containing both nitrogen and sulfur heteroatoms, serves as a fundamental scaffold in a vast array of natural and synthetic molecules. benthamscience.comresearchgate.net The unique structural and electronic properties of the benzothiazole nucleus have made it a subject of intense scientific interest, with applications spanning medicinal chemistry, materials science, and dye chemistry. rsc.orgjchemrev.com

In the realm of advanced chemical research, benzothiazole derivatives are recognized for their versatile reactivity and ability to participate in various chemical transformations. The presence of the thiazole moiety provides a reactive center, particularly at the C-2 position, which can be readily functionalized to create diverse molecular architectures. benthamscience.comresearchgate.net This has led to the development of extensive libraries of benzothiazole-containing compounds. Researchers have explored their use as ligands in the formation of metal complexes, as building blocks in polymer chemistry, and as sensitizing dyes in photography. jchemrev.compcbiochemres.comresearchgate.net The inherent planarity and aromaticity of the benzothiazole system also contribute to its utility in the design of novel materials with specific electronic and optical properties.

Importance of Nitro-Substituted Benzothiazoles in Contemporary Organic and Medicinal Chemistry

The introduction of a nitro (NO₂) group onto the benzothiazole framework significantly modulates its chemical and biological properties, making nitro-substituted benzothiazoles a particularly important subclass of these heterocycles. rjptonline.orgjchemrev.com The strong electron-withdrawing nature of the nitro group can profoundly influence the electron density distribution across the entire ring system. This electronic perturbation can enhance the reactivity of the benzothiazole core towards certain reagents and can also be a critical determinant of biological activity.

In medicinal chemistry, the presence of a nitro group can lead to compounds with a broad spectrum of pharmacological activities. rjptonline.orgjchemrev.com For instance, nitro-substituted benzothiazoles have been investigated for their potential as antimicrobial, anticancer, and antitubercular agents. rjptonline.orgjchemrev.comresearchgate.net The nitro group can participate in bioreductive activation processes within cells, a mechanism that is often exploited in the design of targeted therapeutic agents. In organic synthesis, the nitro group serves as a versatile functional handle. It can be reduced to an amino group, which can then be further modified, providing a pathway to a wide range of other substituted benzothiazoles. researchgate.net The presence of substituents like the nitro group has been shown to enhance the antibacterial and antifungal activities of benzothiazole derivatives. nih.gov

Rationale for Comprehensive Academic Investigation of 1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone

The specific compound, this compound, represents a confluence of the key structural features discussed above: a benzothiazole core, a nitro group at the 6-position, and an ethanone (B97240) (acetyl) group at the 2-position. This unique combination of functional groups provides a strong rationale for its detailed academic investigation. The presence of the nitro group at the 6-position and the acetyl group at the 2-position are known to be influential in determining the biological activities of benzothiazole derivatives. benthamscience.com

The ethanone moiety at the C-2 position introduces a carbonyl group, which can act as a hydrogen bond acceptor and participate in various biological interactions. This, combined with the electron-withdrawing nitro group, creates a molecule with a distinct electronic profile and potential for specific molecular recognition. Research into related compounds, such as other 2-substituted-6-nitrobenzothiazoles, has shown promising activity, for instance, as inhibitors of the enzyme DprE1, a target for antitubercular drugs. researchgate.net A study on a derivative, 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also indicated potential bioactivity. researchgate.net

A comprehensive investigation into the synthesis, characterization, and reactivity of this compound is therefore warranted. Such studies would not only expand the fundamental understanding of benzothiazole chemistry but also provide a platform for the development of new derivatives with potentially valuable applications in medicinal chemistry and materials science. The structural features of this compound make it a prime candidate for exploring structure-activity relationships and for serving as a precursor in the synthesis of more complex molecular entities.

Chemical Data for this compound

PropertyValue
Molecular Formula C₉H₆N₂O₃S
Molecular Weight 222.22 g/mol
IUPAC Name 1-(6-nitro-1,3-benzothiazol-2-yl)ethan-1-one
Core Structure Benzothiazole
Substituents 6-nitro, 2-ethanone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3S B1626763 1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone CAS No. 94834-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94834-02-3

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

IUPAC Name

1-(6-nitro-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O3S/c1-5(12)9-10-7-3-2-6(11(13)14)4-8(7)15-9/h2-4H,1H3

InChI Key

HDZWEKDWSMRLBT-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 6 Nitrobenzo D Thiazol 2 Yl Ethanone

Established Synthetic Routes to 1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone

The traditional synthesis of this compound relies on well-established organic reactions, often involving multi-step sequences that build upon commercially available precursors.

A common strategy for synthesizing 2-substituted-6-nitrobenzothiazoles involves the use of 2-amino-6-nitrobenzothiazole (B160904) as a key intermediate. The synthesis of this precursor is a critical first step.

One established method for preparing 2-amino-6-nitrobenzothiazole involves the nitration of an acylated 2-aminobenzothiazole (B30445). For example, 2-acetylaminobenzothiazole can be nitrated using a mixture of nitric acid and sulfuric acid. The resulting 2-acetylamino-6-nitrobenzothiazole is then hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide (B78521) in methanol, to remove the acetyl protecting group and yield 2-amino-6-nitrobenzothiazole. google.comgoogle.com This two-step process provides high selectivity for the 6-nitro isomer, which is crucial for obtaining the desired final product. google.com

Another route to 2-amino-6-nitrobenzothiazole starts from 4-nitroaniline, which undergoes oxidative cyclization with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and glacial acetic acid. researchgate.net

Once the key precursor is obtained, further transformations are required. While direct acylation to form the target ketone is one possibility, another approach involves the transformation of related functional groups. For instance, the corresponding alcohol, 1-(6-nitrobenzo[d]thiazol-2-yl)ethan-1-ol, can serve as a direct precursor. The synthesis of this alcohol can be achieved through various means, and its subsequent oxidation to the ketone, this compound, can be accomplished using standard oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, a common transformation in organic synthesis.

Multi-step synthesis provides a versatile platform for constructing complex benzothiazole (B30560) derivatives. nih.govresearchgate.net These pathways allow for the controlled introduction of substituents onto the benzothiazole scaffold.

A representative multi-step synthesis for a related compound starts with the acylation of a 6-substituted-2-aminobenzothiazole with chloroacetyl chloride. nih.gov This is followed by cyclization with thiourea (B124793) to form a second thiazole (B1198619) ring. nih.gov For the target compound, this compound, a plausible pathway begins with the synthesis of 2-amino-6-nitrobenzothiazole as described previously. google.comnih.gov This intermediate can then undergo reactions such as diazotization followed by substitution to introduce the acetyl group at the 2-position.

An alternative and widely used multi-step approach is the Hantzsch thiazole synthesis. nih.gov In a continuous flow adaptation, this involves the reaction of a thioamide with an α-bromoketone. nih.govnih.gov For the target molecule, this would involve reacting a 2-thioamido-5-nitroaniline derivative with an appropriate α-halo-ketone. The process often involves sequential steps of thiazole formation, deprotection (if necessary), and further functionalization. nih.govnih.gov

A general scheme for multi-step synthesis is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Acylation (Protection)2-Aminobenzothiazole, Acetic Anhydride2-Acetylaminobenzothiazole
2NitrationNitric Acid, Sulfuric Acid, 5-15°C2-Acetylamino-6-nitrobenzothiazole
3Hydrolysis (Deprotection)Sodium Hydroxide, Methanol, 60°C2-Amino-6-nitrobenzothiazole
4Sandmeyer-type ReactionNaNO₂, H₂SO₄; then CH₃C(O)CH₂CO₂Et, Cu catalystThis compound

This table outlines a conceptual multi-step pathway, drawing from established methods for synthesizing the key 2-amino-6-nitrobenzothiazole intermediate. google.comgoogle.com

Reaction Mechanisms in the Formation of this compound

The formation of the benzothiazole ring is the core of the synthesis, and its mechanism depends on the chosen synthetic route. The most common mechanisms are the Jacobson synthesis (from 2-aminothiophenols) and the Hugershoff synthesis (from anilines).

A widely employed method involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound, such as an aldehyde or ketone. mdpi.com The mechanism for this reaction when starting with an aldehyde proceeds through the following key steps:

Imine Formation: The amino group of the 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine).

Intramolecular Cyclization: The nucleophilic thiol group attacks the imine carbon, leading to the formation of a five-membered dihydrobenzothiazole ring.

Oxidation: The dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole. This oxidation can be effected by various oxidizing agents present in the reaction medium, or even by air (molecular oxygen). mdpi.com

When synthesizing 2-aminobenzothiazoles from anilines (a common route to the 2-amino-6-nitro precursor), the mechanism typically involves:

Thiocyanation: The aniline (B41778) derivative reacts with a thiocyanating agent, often generated in situ from potassium thiocyanate and bromine, to form a thiocyanate intermediate.

Intramolecular Cyclization: The sulfur atom of the thiocyanate group performs a nucleophilic attack on the aromatic ring, leading to the closure of the thiazole ring.

Oxidation/Tautomerization: The resulting intermediate undergoes oxidation and tautomerization to yield the final 2-aminobenzothiazole product.

The presence of the electron-withdrawing nitro group on the aniline precursor influences the reactivity and regioselectivity of these steps.

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

Key areas of optimization include the choice of catalyst, solvent, and energy source. For the condensation of 2-aminothiophenols with aldehydes, a range of catalysts have been explored to enhance reaction rates and yields. These include both acid and base catalysts, as well as metal-based and nanoparticle catalysts. mdpi.com

The following table summarizes various catalytic systems and conditions used for the synthesis of 2-substituted benzothiazoles, which are relevant to the synthesis of the target compound.

Catalyst SystemSolventTemperatureReaction TimeYield RangeReference
H₂O₂/HClEthanol (B145695)Room Temp.45-60 min85-94% mdpi.com
Cu(II)-nano-silicaEthanolReflux15-90 min87-98% mdpi.com
Amberlite IR120 ResinMicrowave85°C5-10 min88-95% mdpi.com
L-prolineSolvent-free180°C-- mdpi.com
Visible Light (photocatalyst-free)1,4-dioxane/H₂ORoom Temp.20 h~88% researchgate.net

As shown in the table, modern approaches such as microwave irradiation can dramatically reduce reaction times, while the use of heterogeneous catalysts like nano-silica or resins can simplify product purification and allow for catalyst recycling. mdpi.com The choice of solvent also plays a critical role, with greener solvents like ethanol or even water being increasingly preferred. researchgate.net For the nitration step in the multi-step synthesis of the precursor, controlling the temperature is paramount to ensure the selective formation of the 6-nitro isomer over other isomers like the 5-nitro derivative. google.com

Modern Approaches to Benzothiazole Ring Formation Relevant to this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient, economical, and environmentally friendly methods for constructing the benzothiazole scaffold. nih.govnih.govbohrium.com These modern approaches often fall under the umbrella of "green chemistry" and can be categorized into one-pot reactions, the use of novel catalysts, and alternative energy sources. nih.govresearchgate.net

One-Pot and Multi-Component Reactions: These strategies are highly step-economical, combining several transformations into a single reaction vessel without isolating intermediates. nih.govnih.gov For instance, a three-component reaction involving a 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can be achieved under microwave irradiation to rapidly generate complex heterocyclic systems. nih.gov

Advanced Catalysis:

Photocatalysis: Visible-light-mediated reactions, sometimes without the need for a metal or dye photocatalyst, represent a green approach. The formation of an electron donor-acceptor (EDA) complex between reactants can be initiated by light, leading to radical cyclization and the formation of the benzothiazole ring. researchgate.netmdpi.com

Nanocatalysis: The use of nanoparticle-based catalysts, such as copper or palladium supported on materials like silica (B1680970) or graphene oxide, offers high efficiency, selectivity, and ease of recovery and reuse. mdpi.com

Transition-Metal-Free Reactions: Methods that avoid transition metals are gaining traction. These can involve the use of reagents like KI/K₂S₂O₈ or simply heating in a suitable solvent to mediate C-H sulfanylation or cyclization. proquest.com

Green Reaction Conditions:

Microwave and Ultrasound Assistance: Using microwave or ultrasound irradiation as an energy source can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comnih.gov

Eco-Friendly Solvents: There is a strong trend towards replacing toxic and volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govresearchgate.net

These modern methods provide powerful tools for the synthesis of this compound and its derivatives, offering potential improvements in efficiency, cost, and environmental impact over traditional synthetic routes. bohrium.com

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 94834-02-3) is not publicly available. While information exists for structurally related compounds, such as other benzothiazole derivatives, the specific proton and carbon NMR shifts, 2D NMR correlations, FT-IR vibrational frequencies, and high-resolution mass spectrometry fragmentation patterns for the target molecule could not be located in published research.

Therefore, it is not possible to generate the detailed and scientifically accurate article as requested within the strict confines of the provided outline, which requires specific research findings and data tables for each spectroscopic technique. An article generated without this data would be speculative and would not meet the required standards of scientific accuracy.

Should peer-reviewed literature containing the synthesis and detailed spectral characterization of this compound become available, the requested article can be generated.

Advanced Spectroscopic and Structural Characterization of 1 6 Nitrobenzo D Thiazol 2 Yl Ethanone

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules, allowing for the determination of molecular weight and providing insights into the fragmentation patterns of the compound. In the positive ion mode of ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion.

For 1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone, the ESI-MS spectrum would be expected to show a prominent molecular ion peak corresponding to the protonated molecule. The exact mass of the [M+H]⁺ ion can be calculated and is a key piece of data for confirming the compound's identity. While specific experimental data for this compound is not publicly available, analysis of a related compound, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, shows a molecular ion peak at m/z 192.9 [M+H]⁺. This provides a reference for the expected behavior of the benzothiazole (B30560) core in ESI-MS.

Further fragmentation of the parent ion can occur, providing structural information. Common fragmentation pathways for such molecules may involve the loss of the acetyl group or the nitro group. The study of these fragment ions helps to piece together the structure of the molecule.

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/z
[M+H]⁺223.01
[M-NO₂]⁺177.02
[M-COCH₃]⁺180.00

Note: The m/z values in this table are predicted based on the chemical formula and common fragmentation patterns and are for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This information is fundamental to understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction (XRD) analysis provides the definitive solid-state structure of a molecule. To perform this analysis, a suitable single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the atomic positions.

While the specific crystal structure of this compound has not been reported in the searched literature, studies on similar benzothiazole derivatives provide insight into the expected structural features. nih.govnih.govmdpi.com For instance, the benzothiazole ring system is expected to be nearly planar. The nitro group and the ethanone (B97240) moiety will have specific orientations relative to the benzothiazole core, which will be determined by steric and electronic effects.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)98.5
Volume (ų)1035
Z4
R-factor< 0.05

Note: This data is hypothetical and based on typical values for similar organic compounds.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions can be visualized and quantified using techniques such as Hirshfeld surface analysis. mdpi.comnih.govnih.govnortheastern.edu

The Hirshfeld surface is a three-dimensional surface that defines the region in space where a molecule in a crystal makes contact with its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular interactions.

For this compound, a variety of intermolecular interactions are expected to play a role in the crystal packing. These would likely include:

π-π stacking: The planar benzothiazole rings can stack on top of each other, which is a common feature in the crystal structures of aromatic compounds. mdpi.com

Hydrogen bonds: Although the molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the aromatic ring and the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the thiazole (B1198619) ring. nih.gov

Hirshfeld surface analysis allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H, and C···H contacts. nih.govnortheastern.edu

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)
H···H35-45
O···H/H···O20-30
C···H/H···C10-15
N···H/H···N5-10
S···H/H···S< 5
Other< 5

Note: These percentages are illustrative and based on analyses of similar compounds.

Chemical Reactivity and Derivatization Studies of 1 6 Nitrobenzo D Thiazol 2 Yl Ethanone

Reactions at the Ethanone (B97240) Moiety

The ethanone substituent on the benzothiazole (B30560) ring is a key site for various chemical modifications, including reactions at the carbonyl group and the adjacent alpha-carbon.

The carbonyl group of the ethanone moiety exhibits typical reactivity, participating in condensation and reduction reactions. A notable example is the Claisen-Schmidt condensation with various aromatic aldehydes. This reaction, typically carried out in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695), yields chalcone (B49325) analogues. These chalcones, characterized by an α,β-unsaturated carbonyl system, are valuable precursors for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines.

The general scheme for the Claisen-Schmidt condensation is as follows:

1-(6-nitrobenzo[d]thiazol-2-yl)ethanone + Ar-CHO → (E)-1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one + H₂O

Reactant 1Reactant 2Catalyst/SolventProduct
This compoundBenzaldehydeNaOH/Ethanol(E)-1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one
This compound4-ChlorobenzaldehydeNaOH/Ethanol(E)-3-(4-chlorophenyl)-1-(6-nitrobenzo[d]thiazol-2-yl)prop-2-en-1-one
This compound4-MethoxybenzaldehydeNaOH/Ethanol(E)-3-(4-methoxyphenyl)-1-(6-nitrobenzo[d]thiazol-2-yl)prop-2-en-1-one

Furthermore, the carbonyl group can be reduced to a secondary alcohol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting 1-(6-nitrobenzo[d]thiazol-2-yl)ethanol can serve as a precursor for further synthetic elaborations.

The alpha-carbon of the ethanone moiety is activated by the adjacent carbonyl group and the electron-withdrawing benzothiazole ring system. This increased acidity of the alpha-protons facilitates their removal by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

A common reaction is alpha-halogenation, typically bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone, 2-bromo-1-(6-nitrobenzo[d]thiazol-2-yl)ethanone, is a highly reactive intermediate. It is a valuable precursor for the synthesis of various heterocyclic systems, such as thiazoles and imidazoles, through reactions with nucleophiles like thioamides or amidines.

Transformations Involving the Nitro Group

The nitro group at the 6-position of the benzothiazole ring plays a crucial role in the chemical reactivity of the molecule. It can be transformed into other functional groups and significantly influences the reactivity of the aromatic ring.

The reduction of the nitro group to an amino group is a fundamental transformation that yields 1-(6-aminobenzo[d]thiazol-2-yl)ethanone. This amino derivative is a key intermediate for the synthesis of a wide range of biologically active molecules and dyes.

Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient approach. Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere are effective. Another widely used method is chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). A milder alternative involves the use of sodium dithionite (B78146) (Na₂S₂O₄).

Starting MaterialReagents/CatalystProduct
This compoundH₂, Pd/C1-(6-aminobenzo[d]thiazol-2-yl)ethanone
This compoundSn, HCl1-(6-aminobenzo[d]thiazol-2-yl)ethanone
This compoundFe, HCl1-(6-aminobenzo[d]thiazol-2-yl)ethanone
This compoundNa₂S₂O₄1-(6-aminobenzo[d]thiazol-2-yl)ethanone

The resulting amino group can undergo a variety of subsequent reactions, including diazotization followed by Sandmeyer or Schiemann reactions, acylation, and alkylation, further expanding the synthetic utility of the molecule.

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzothiazole ring system. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group.

The presence of the nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. While the benzothiazole ring itself is an electron-withdrawing system, the addition of the nitro group further enhances this property. This allows for the displacement of a suitable leaving group, if present, or in some cases, even a hydride ion, by a strong nucleophile.

Modifications and Elaboration of the Benzothiazole Ring System

While reactions at the ethanone and nitro groups are more common, modifications to the benzothiazole ring itself are also possible, although they often require harsh reaction conditions. The electron-deficient nature of the nitro-substituted ring system generally directs the type of possible transformations.

Further derivatization of the benzothiazole core can often be more readily achieved after the transformation of the nitro group. For instance, the amino group in 1-(6-aminobenzo[d]thiazol-2-yl)ethanone can direct electrophilic substitution to the ortho positions (5- and 7-positions). Halogenation or nitration of the amino-substituted ring, for example, would be expected to occur at these positions.

Additionally, the thiazole (B1198619) part of the benzothiazole system can potentially undergo reactions, though the aromatic nature of the fused ring system provides considerable stability. Ring-opening reactions are generally not favored but can occur under specific, often drastic, conditions.

Synthesis of Structurally Similar Analogs for Comparative Studies

The synthesis of analogs of this compound is crucial for establishing structure-activity relationships and for comparative studies. Modifications often target the substituent on the benzene (B151609) ring (e.g., replacing the nitro group with an amino or chloro group) or the ethanone side chain.

One of the most common analogs is the corresponding amino derivative, 1-(2-aminobenzo[d]thiazol-6-yl)ethanone. documentsdelivered.com Its synthesis can be achieved through several methods, each with distinct advantages and limitations. The Friedel-Crafts acylation of 2-aminobenzothiazole (B30445) using acetyl chloride is a direct approach, though it can present challenges with regioselectivity due to competing acylation at other positions on the ring. documentsdelivered.com An alternative is the hydrazine (B178648) condensation approach, which involves reacting a 6-substituted benzothiazol-2-amine with hydrazine hydrochloride to form a hydrazinyl intermediate, followed by condensation with a ketone. documentsdelivered.com Another method involves the reaction of 2-hydrazino-6-methylbenzothiazole with various substituted acetophenones to yield hydrazine analogs. nih.gov For instance, reacting the hydrazine derivative with 3-nitroacetophenone in refluxing absolute ethanol with a catalytic amount of glacial acetic acid yields the corresponding analog. nih.gov

Similarly, chloro-analogs such as 1-(2-chlorobenzo[d]thiazol-6-yl)ethanone (B1603424) are important synthetic intermediates. researchgate.net The synthesis of various benzothiazole analogs can also be achieved by reacting p-toluidine (B81030) with ammonium (B1175870) thiocyanate (B1210189) to form p-tolylthiourea, which is then cyclized using hydrobromic acid to yield 2-benzothiazolamines. nih.gov These amines can be further derivatized. nih.gov

Table 1: Comparative Analysis of Synthetic Methods for 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone Analog

Method Key Reagents Typical Conditions Advantages Limitations Yield
Friedel-Crafts Acylation 2-Aminobenzothiazole, Acetyl chloride, AlCl₃ DCM, 0°C then reflux High regioselectivity under controlled conditions Potential for low yields, competing reactions 60-65%
Hydrazine Condensation Benzothiazol-2-amine, Hydrazine hydrochloride, Acetone Ethylene glycol (120°C), then Ethanol (60°C) Modular substrate scope Low functional group tolerance, requires purification 50-55%
Oxidative Cyclization 4-aminoacetophenone, Potassium thiocyanate, Bromine Glacial acetic acid One-pot synthesis Hazardous bromine handling 70-80%

This table is based on data from reference documentsdelivered.com.

Formation of Hybrid and Conjugated Structures (e.g., with piperazine (B1678402), thiadiazole, sulfonylurea)

The reactivity of the this compound scaffold allows for its integration into larger, more complex molecular frameworks. Hybrid molecules are synthesized by covalently linking the benzothiazole core to other heterocyclic or functional moieties like piperazine, thiadiazole, and sulfonylurea.

Piperazine Hybrids: Piperazine-containing benzothiazoles are commonly synthesized. A key starting material for these hybrids is 1,4-bis(chloroacetyl)piperazine, which can be prepared by reacting piperazine with chloroacetyl chloride. rsc.org This intermediate can then be coupled with various benzothiazole precursors. For example, a series of benzothiazoles bearing piperazino-arylsulfonamides has been synthesized and evaluated for biological activity. researchgate.net In other work, a benzothiazole unit is connected to a piperazine ring, which is further substituted at its other nitrogen atom with an ethanone moiety, demonstrating the creation of complex hybrid structures. researchgate.net

Thiadiazole Hybrids: The conjunction of benzothiazole and thiadiazole rings has yielded molecules of significant interest. A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the acylation of a thiosemicarbazide (B42300) followed by cyclodehydration using reagents like sulfuric acid or methane (B114726) sulfonic acid. mdpi.com The 6-nitrobenzo[d]thiazole moiety has been incorporated into larger structures containing a 1,3,4-thiadiazole (B1197879) ring. researchgate.net The Hurd-Mori synthesis is a well-established method for creating the 1,2,3-thiadiazole (B1210528) ring from semicarbazone precursors using thionyl chloride (SOCl₂). This approach allows for the fusion of the benzothiazole scaffold with a thiadiazole ring system. Research has also shown the reaction of thioanilide derivatives of pyrazole (B372694) with hydrazonoyl chlorides to selectively yield 1,3,4-thiadiazole structures.

Sulfonylurea and Urea (B33335) Hybrids: The synthesis of benzothiazole-sulfonylurea hybrids has been reported as a strategy for developing novel bioactive compounds. These hybrids are typically synthesized by reacting an appropriate aminobenzothiazole derivative with a sulfonyl isocyanate or by a multi-step process involving a sulfonyl chloride. A series of benzothiazole-sulfonylurea hybrids (C1-C9) were synthesized and characterized using various spectral methods. Similarly, numerous urea and thiourea (B124793) derivatives of benzothiazoles have been developed. For instance, N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea was synthesized by reacting 6-nitro-2-aminobenzothiazole with ethylisocyanate. The nitro group in this hybrid can then be reduced to an amino group, which provides a handle for further functionalization. Modifications of the 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea scaffold have also been explored to produce new analogs.

Table 2: Examples of Synthesized Hybrid Structures

Hybrid Moiety Synthetic Precursor(s) Key Reaction Type Resulting Structure Example
Piperazine 2-chlorobenzothiazole, Piperazine Nucleophilic Substitution Benzothiazole-piperazino-arylsulfonamides researchgate.net
Thiadiazole 2-hydrazinobenzothiazole, Thiosemicarbazide Cyclocondensation 2-Substituted-3-((3-(6-Nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate researchgate.net
Sulfonylurea 2-aminobenzothiazole, Aryl sulfonyl isocyanate Addition Benzothiazole-sulfonylurea hybrids
Urea 6-nitro-2-aminobenzothiazole, Ethyl isocyanate Addition N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea

Exploration of Novel Synthetic Applications as a Chemical Building Block

Beyond simple derivatization, this compound and its close analogs serve as versatile chemical building blocks for constructing more intricate molecular architectures. The benzothiazole nucleus is a common component in many bioactive compounds, and its derivatives are valuable starting materials in medicinal chemistry. nih.gov

The 2-aminobenzothiazole core, an analog of the title compound, is a key reactant in one-pot, three-component fusion reactions. For example, it can be reacted with aldehydes and active methylene (B1212753) compounds in ethanol at room temperature to produce benzo documentsdelivered.comthiazolo[3,2-a]pyrimidines in excellent yields (90–97%) and short reaction times (25–30 min). This highlights its utility in diversity-oriented synthesis. The amino group of the benzothiazole analog can undergo various transformations, including oxidation, reduction, and substitution, allowing it to be a cornerstone for building complex pharmaceutical agents. documentsdelivered.com

Furthermore, the strategic placement of functional groups, such as in hydroxy-substituted 2-amino-benzo[d]thiazole-6-carboxylates, creates building blocks that can be substituted at multiple positions on the bicyclic system. nih.gov This offers a powerful tool to thoroughly explore the chemical space around the benzothiazole scaffold for targeted applications. nih.gov The ethanone group itself provides a reactive site for condensation reactions, such as the formation of hydrazones by reacting with hydrazine derivatives, which can then be used to build further heterocyclic rings. nih.gov

Table 3: Applications of the Benzothiazole Scaffold as a Building Block

Reaction Type Reactants Product Class Significance
Three-Component Fusion 2-aminobenzothiazole, Aldehyde, Active methylene compound Benzo documentsdelivered.comthiazolo[3,2-a]pyrimidines Rapid, high-yield synthesis of complex fused heterocycles.
Hydrazone Formation 2-hydrazinobenzothiazole, Substituted acetophenone Hydrazone Derivatives Creates intermediates for further cyclization and derivatization. nih.gov
Williamson Ether Synthesis Hydroxy-substituted 2-aminobenzothiazole, Alkyl halide Ether-linked Benzothiazoles Allows for exploration of chemical space by adding diverse side chains. nih.gov

Computational Chemistry and Theoretical Investigations of 1 6 Nitrobenzo D Thiazol 2 Yl Ethanone

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For 1-(6-nitrobenzo[d]thiazol-2-yl)ethanone, the presence of the electron-withdrawing nitro group and the benzothiazole (B30560) ring system significantly influences its electronic properties.

Frontier Molecular Orbitals (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.

Table 1: Representative Frontier Molecular Orbital Energies for Nitrobenzothiazole Derivatives

Molecular OrbitalEnergy (eV) - Representative Range
HOMO-7.0 to -9.5
LUMO-2.0 to -4.0
Energy Gap (ΔE)3.0 to 5.5

Note: The values in this table are representative ranges based on computational studies of various nitrobenzothiazole derivatives and are not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (red/yellow regions) around the oxygen atoms of the nitro and acetyl groups, indicating these as sites for electrophilic interaction. The hydrogen atoms of the benzene (B151609) ring would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. The nitrogen and sulfur atoms of the thiazole (B1198619) ring would also contribute to the electrostatic potential landscape. Theoretical studies on benzothiazole derivatives confirm that MEP surfaces help in understanding intermolecular interactions and potential reaction sites. scirp.org

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the properties of molecules. DFT allows for the accurate prediction of various molecular parameters.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations would be used to determine bond lengths, bond angles, and dihedral angles of its most stable conformer.

Conformational analysis of the ethanone (B97240) side chain relative to the benzothiazole ring is important as different conformations can have different energy levels and biological activities. Studies on similar 2-substituted benzothiazoles have shown that the rotational barrier around the single bond connecting the substituent to the ring can be calculated to identify the most stable conformer. nbu.edu.sa

Table 2: Predicted Geometrical Parameters for a Benzothiazole Scaffold

ParameterPredicted Value Range
C-C bond length (aromatic)1.39 - 1.42 Å
C-S bond length1.75 - 1.78 Å
C=N bond length1.30 - 1.35 Å
C-N bond length (nitro)1.47 - 1.50 Å
N-O bond length (nitro)1.21 - 1.24 Å
C-C bond length (acetyl)1.50 - 1.54 Å
C=O bond length (acetyl)1.20 - 1.23 Å

Note: These are typical bond length ranges for benzothiazole and related functional groups based on DFT calculations and are not specific experimental or calculated values for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can also predict spectroscopic data, which can be compared with experimental results for structural validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. While specific calculated shifts for this compound are not available in the reviewed literature, DFT studies on related benzothiazole derivatives have shown good correlation between calculated and experimental NMR data. ugm.ac.id

IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can predict the vibrational frequencies corresponding to different bond stretching and bending modes. For this compound, characteristic vibrational frequencies for the nitro group (asymmetric and symmetric stretching), the carbonyl group of the ethanone moiety, and the C=N and C-S bonds of the benzothiazole ring would be of particular interest. DFT calculations on similar benzothiazole derivatives have successfully predicted these vibrational modes. nbu.edu.sa

Table 3: Predicted Characteristic IR Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1330 - 1370
Carbonyl (C=O)Stretch1680 - 1710
Thiazole (C=N)Stretch1580 - 1620
Aromatic C=CStretch1450 - 1600

Note: The frequency ranges are based on typical values for these functional groups in similar molecular environments and are not specific calculated values for the title compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Nitrobenzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds.

Several QSAR studies have been conducted on nitrobenzothiazole derivatives, particularly for their antimalarial activity. ui.ac.idresearchgate.netui.ac.id In these studies, various electronic and physicochemical descriptors are calculated for a set of molecules with known activities. These descriptors often include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic net charges. ui.ac.idresearchgate.netui.ac.id

Steric Descriptors: Molecular weight, volume, and surface area.

Hydrophobic Descriptors: Log P (partition coefficient). ui.ac.idresearchgate.net

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. For a series of 13 nitrobenzothiazole derivatives with antimalarial activity, a highly significant QSAR model was developed using descriptors such as atomic net charges, dipole moment, HOMO and LUMO energies, polarizability, and Log P. ui.ac.idresearchgate.net The resulting equation demonstrated a strong correlation between these descriptors and the antimalarial activity (Log IC50), indicating that the electronic properties and hydrophobicity of the molecules are key determinants of their efficacy. ui.ac.idresearchgate.netui.ac.id These models have been used to design new nitrobenzothiazole derivatives with potentially higher antimalarial activity. ui.ac.id

Derivation and Interpretation of Molecular Descriptors

In the computational evaluation of a molecule's potential as a therapeutic agent, the initial step involves the calculation and analysis of its molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties, including its physicochemical, electronic, and topological characteristics. For the compound this compound, the fundamental descriptors are derived from its molecular formula, C₉H₆N₂O₃S, which corresponds to a molecular weight of approximately 222.22 g/mol . This places it well within the typical range for small-molecule drugs.

The structure of this compound is defined by a benzothiazole core, which is a bicyclic system composed of a fused benzene and thiazole ring. A powerful electron-withdrawing nitro group is attached at the 6-position, while an ethanone (acetyl) group is present at the 2-position. These substituents are critical as they significantly modulate the electronic distribution and, consequently, the reactivity and interaction capabilities of the molecule.

Beyond basic formula and weight, a variety of other descriptors are computationally derived to build a comprehensive molecular profile. These descriptors are essential for developing predictive models of behavior.

Commonly Calculated Molecular Descriptors:

Descriptor CategoryDescriptor NameInterpretation and Significance
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures lipophilicity, influencing membrane permeability and solubility. Higher values indicate greater lipid solubility.
Topological Polar Surface Area (TPSA)Represents the surface area of polar atoms (usually oxygen and nitrogen). It is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Constitutional Molecular Weight (MW)The mass of one mole of the substance. A fundamental parameter in drug design, often constrained in lead-like and drug-like filtering rules.
Electronic HOMO & LUMO EnergiesThe energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability.
Topological Rotatable BondsThe number of bonds that allow free rotation. This descriptor affects the conformational flexibility of the molecule, which is crucial for binding to a target.
Hydrogen Bond Acceptors/DonorsThe number of atoms that can accept or donate a hydrogen bond. This is fundamental to predicting specific interactions with biological macromolecules.

Predictive Modeling for Chemical Reactivity and Biological Interactions

The molecular descriptors derived in the previous step serve as the foundation for predictive modeling, most notably through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the quantitative molecular descriptors of a series of compounds and their measured biological activity. The goal is to create a model that can predict the activity of new, unsynthesized compounds based solely on their computed structural features.

By correlating descriptors like LogP, TPSA, and electronic parameters with the biological activities of a training set of related benzothiazole compounds, a QSAR model can be formulated. This model can then be used to screen virtual libraries of novel derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To move from a general activity prediction to a specific mechanism of action, computational chemists employ molecular docking and molecular dynamics (MD) simulations. These techniques provide an atom-level view of how a ligand, such as this compound, might physically bind to and interact with a specific biological macromolecule, which is often a protein or enzyme critical to a disease pathway.

Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein. The process involves computationally sampling numerous possible conformations of the ligand within the target's active site and scoring them based on a function that approximates binding affinity. Following docking, MD simulations can be used to analyze the stability of the ligand-protein complex and observe its dynamic behavior over time in a simulated physiological environment.

Analysis of Predicted Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes)

The primary output of a molecular docking study is the predicted binding mode and a corresponding binding affinity, often expressed as a docking score in kcal/mol. A lower (more negative) score typically indicates a more favorable and stable binding interaction. The analysis focuses on the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

While specific docking studies for this compound are not prominent in the literature, studies on structurally related benzothiazole derivatives against various enzymes illustrate the approach. These studies reveal that the benzothiazole scaffold is a versatile pharmacophore capable of interacting with a range of targets. For instance, different derivatives have been docked against targets like tubulin, bacterial enzymes, and regulatory proteins. The interactions are often driven by the core heterocyclic system and modulated by its substituents.

Illustrative Docking Results for Benzothiazole Derivatives Against Various Protein Targets:

Compound TypeProtein TargetDocking Score (kcal/mol)Key Interactions Observed
Benzothiazole Derivative 3E. coli Dihydroorotase-5.02Hydrophobic interactions, reduced hydrogen bonding compared to native ligand.
Thiazole Derivative 7cTubulin-Strong hydrogen bonding and hydrophobic interactions within the colchicine (B1669291) binding site.
Thiazole Derivative D_152LasR Protein (P. aeruginosa)-H-bonds and π-π interactions with active site residues.

In a hypothetical docking of this compound, the nitro group's oxygen atoms and the ethanone's carbonyl oxygen would be prime candidates for forming hydrogen bonds with amino acid residues in a target's active site. The aromatic benzothiazole ring system would likely participate in favorable hydrophobic and π-π stacking interactions.

Simulation of Conformational Dynamics in Complex Environments

Following the static snapshot provided by molecular docking, molecular dynamics (MD) simulations are performed to understand the dynamic stability of the ligand-target complex. These simulations model the movement of atoms over time (from nanoseconds to microseconds) by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and conformational changes in a simulated aqueous environment.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein-ligand complex's backbone atoms from their initial docked position over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound.

Root Mean Square Fluctuation (RMSF): This is calculated for each individual amino acid residue (or atom) to identify which parts of the protein are flexible or rigid. Significant fluctuations in the active site upon ligand binding can indicate an induced-fit mechanism.

MD simulations reveal whether the key interactions predicted by docking are maintained throughout the simulation. For example, a hydrogen bond observed in the docked pose might be transient or highly stable, a distinction that MD can clarify. This provides a more realistic and robust assessment of a compound's potential to act as an effective inhibitor or modulator of its target protein.

Mechanistic Studies of Biological Activities of 1 6 Nitrobenzo D Thiazol 2 Yl Ethanone and Its Derivatives

Anti-Cancer and Anti-Proliferative Mechanisms (in vitro and non-human in vivo models)

Derivatives of the 1-(6-nitrobenzo[d]thiazol-2-yl)ethanone framework have demonstrated significant potential as anti-cancer agents by interfering with fundamental cellular processes required for tumor growth and survival. The presence of a strong electron-withdrawing group, such as the nitro (-NO2) group, has been associated with potent antiproliferative effects. mdpi.com

Modulation of Cell Cycle Progression and Induction of Apoptosis

A primary mechanism by which these compounds exert their anti-cancer effects is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest: Various thiazole (B1198619) derivatives have been shown to arrest the cell cycle at different phases, thereby halting cancer cell proliferation. For instance, certain derivatives induce cell cycle arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.govfrontiersin.org Others have been found to cause arrest at the G2/M phase, blocking entry into mitosis. frontiersin.org Studies on breast cancer cell lines (MCF-7) revealed that specific thiazole derivatives can induce a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.comresearchgate.net Similarly, in leukemia (HL-60) and ovarian cancer (KF-28) cell lines, derivatives have been shown to cause G2/M and G1 phase arrest, respectively. frontiersin.org

Induction of Apoptosis: The induction of apoptosis is a critical component of their anti-cancer activity. Mechanistic studies show that these compounds can trigger apoptosis through multiple pathways. A common pathway involves the disruption of the mitochondrial membrane potential, a key early event in apoptosis. nih.govnih.gov This is often followed by the modulation of key regulatory proteins. For example, treatment with these derivatives has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the mitochondrial-dependent apoptosis pathway. Furthermore, some derivatives have been shown to increase the concentration of executioner caspases, such as caspase-3, which are responsible for dismantling the cell during apoptosis. mdpi.com In MCF-7 cells, one derivative was found to increase early apoptosis by over 40-fold and late apoptosis by over 30-fold compared to untreated cells. mdpi.com

Enzyme Inhibition in Oncogenic Pathways (e.g., antiproliferative activity against cancer cells)

Targeting specific enzymes within signaling pathways that drive cancer cell growth (oncogenic pathways) is another key mechanism.

Receptor Tyrosine Kinase (RTK) Inhibition: Several derivatives have been identified as potent inhibitors of RTKs, which are crucial for cancer cell signaling. For example, certain thiazole derivatives inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key promoter of tumor angiogenesis. mdpi.comresearchgate.net Other related compounds, 2-phenylimidazo[2,1-b]benzothiazole derivatives, have been highlighted for their ability to target the oncogenic Met receptor tyrosine kinase. nih.gov

Inhibition of Downstream Signaling: Beyond direct receptor inhibition, these compounds interfere with downstream signaling cascades. One derivative, compound 45, was found to inhibit the ALK/PI3K/AKT signaling pathway in non-small cell lung cancer cells. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer therapy. nih.gov Studies have also shown that benzothiazole (B30560) derivatives can downregulate the expression of key genes in this pathway, including AKT and mTOR, as well as those in the JAK/STAT and ERK/MAPK pathways. nih.gov Molecular docking studies further suggest that some derivatives may function as inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a protein essential for cell cycle progression. mdpi.com

The antiproliferative activity of these compounds has been demonstrated across a range of cancer cell lines, as detailed in the table below.

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Thiazolyl hydrazone derivative (Compound 11)MCF-7 (Breast)125 µg/mL
Thiazole derivative (Compound 4c)MCF-7 (Breast)2.57 ± 0.16 µM mdpi.comresearchgate.net
Thiazole derivative (Compound 4c)HepG2 (Liver)7.26 ± 0.44 µM mdpi.comresearchgate.net
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45)A549 (Lung)0.44 µM nih.gov
Bis-thiazole (Compound 5c)HeLa (Cervical)0.6 nM frontiersin.org
Bis-thiazole (Compound 5f)KF-28 (Ovarian)6 nM frontiersin.org

Anti-Microbial Mechanisms (in vitro and non-human in vivo models)

The benzothiazole scaffold is a key component in compounds showing a broad spectrum of anti-microbial activities, including antibacterial and antifungal action.

Inhibition of Bacterial and Fungal Growth Pathways

Derivatives of this compound inhibit microbial growth by targeting essential cellular processes.

Antibacterial Mechanisms: Research suggests that thiazole derivatives can inhibit bacterial DNA gyrase B (GyrB), an enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription. nih.gov This inhibition disrupts essential cellular functions, leading to bacterial cell death. Docking studies have also predicted that some benzothiazolylthiazolidin-4-one derivatives may act by inhibiting LD-carboxypeptidase, an enzyme involved in bacterial cell wall maintenance.

Antifungal Mechanisms: The antifungal activity of these compounds, particularly against Candida species, is significant. mdpi.com While the exact mechanism can vary, one proposed target is lanosterol-C14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to membrane instability and cell death. Studies have shown that triazolo-thiadiazole derivatives of benzothiazole are generally more active than their 1,3,4-oxadiazole (B1194373) counterparts against various fungal strains. nih.gov

The table below summarizes the minimum inhibitory concentrations (MIC) for selected derivatives against various microbial pathogens.

Compound/Derivative ClassMicrobial StrainActivity (MIC)Reference
Thiazolyl hydrazone (Compound 10)Candida utilis250 µg/mL
Thiazolyl hydrazone (Compound 14)Candida utilis250 µg/mL
2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 5k)Mycobacterium tuberculosis (H37Rv)0.82 µM researchgate.net
2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 5i)Mycobacterium tuberculosis (H37Rv)0.91 µM researchgate.net
Thiazolylhydrazone (RW3)Candida auris15.6 µg/mL mdpi.com

Anti-tubercular Activity (e.g., Mycobacterium tuberculosis DprE1 inhibition)

A particularly promising area of research is the activity of these derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

DprE1 Inhibition: A key target for many nitro-substituted benzothiazole and benzothiazinone derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netnih.gov This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govvlifesciences.com Inhibition of DprE1 blocks the formation of the cell wall, leading to bacterial death. vlifesciences.com

Covalent Modification: The mechanism of inhibition is often covalent and irreversible. nih.gov The nitro group on the benzothiazole derivative acts as a prodrug. nih.gov It is reduced by the DprE1 enzyme in the presence of FADH2 to a reactive nitroso intermediate. nih.govvlifesciences.com This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to the enzyme's inactivation. nih.govnih.gov This "suicide inhibition" mechanism makes these compounds highly potent against Mtb. nih.gov While covalent binding is a primary mechanism, studies have also shown that noncovalent complexes can form, indicating that binding is not strictly dependent on the formation of the covalent link. nih.gov A series of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives have been specifically designed and evaluated as selective DprE1 inhibitors, with several compounds showing potent activity. researchgate.netresearchgate.net

Anti-Inflammatory and Anti-Oxidant Modulations (in vitro and non-human in vivo models)

Beyond their anti-infective and anti-cancer properties, derivatives of the benzothiazole family exhibit significant anti-inflammatory and anti-oxidant activities.

Anti-inflammatory Mechanisms: In vivo studies using a carrageenan-induced paw edema model in mice, a classic test for acute inflammation, have demonstrated the anti-inflammatory potential of 2-amino benzothiazole derivatives. sphinxsai.com The presence of electron-withdrawing groups like -NO2 or -Cl at certain positions on the benzothiazole ring was found to increase anti-inflammatory activity. sphinxsai.com Mechanistically, a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) was shown to mitigate ethanol-induced fatty liver in zebrafish by downregulating genes associated with inflammation. nih.gov Some benzothiazine derivatives have also been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, over its COX-1 isoform. nih.gov

Anti-oxidant Mechanisms: The anti-oxidant properties of these compounds are linked to their ability to neutralize free radicals and bolster the cell's natural antioxidant defenses. A 6-nitrobenzo[d]thiazol-2-amine derivative (N2) demonstrated significant radical scavenging activity in antioxidant assays. nih.gov In a zebrafish model, this derivative protected against oxidative stress by elevating the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and increasing levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov Polyphenols, which can be incorporated into thiazole structures, are well-known for their ability to decrease reactive oxygen species (ROS) levels and increase the activity of the antioxidant transcription factor Nrf2. mdpi.com

Cyclooxygenase (COX) Inhibition (e.g., COX-II)

Derivatives of thiazole and the structurally related imidazo[2,1-b]thiazole (B1210989) have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. metu.edu.trbrieflands.com The focus of many studies has been on the selective inhibition of the inducible COX-2 isoform, which is associated with pathological inflammation, over the constitutively expressed COX-1 isoform, which has physiological roles. brieflands.com

In one study, a series of imidazo[2,1-b]thiazole analogs were synthesized and evaluated for their COX-inhibitory activity. brieflands.com All tested compounds in this series were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent 0.08-0.16 µM range. brieflands.com For instance, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a particularly potent and selective COX-2 inhibitor, with a COX-2 IC50 of 0.08 µM and a COX-1 IC50 greater than 100 µM. nih.gov The potency and selectivity of these compounds were influenced by the type and size of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.comnih.gov

Another study on methoxyphenyl thiazole carboxamide derivatives found that all synthesized molecules displayed potent inhibitory activities against COX enzymes. metu.edu.tr At a concentration of 5 µM, the inhibitory activity against COX-2 ranged from 53.9–81.5%, while inhibition of COX-1 was between 14.7–74.8%, indicating that most of the compounds have selective inhibition against the COX-2 enzyme. metu.edu.tr Molecular docking analyses suggested that certain derivatives bound more favorably to the COX-2 isozyme than the COX-1 enzyme, with interaction behaviors comparable to the selective COX-2 inhibitor drug, celecoxib. metu.edu.tr

COX-2 Inhibition by Thiazole Derivatives

Compound ClassSpecific Derivative ExampleCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Imidazo[2,1-b]thiazoleN,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine0.08 nih.gov>100 nih.gov>1250 nih.gov
Imidazo[2,1-b]thiazoleGeneral range for series (6a-g)0.08-0.16 brieflands.comData not specified in rangeData not specified in range
Methoxyphenyl thiazole carboxamideCompound 2fNot specified in IC50Not specified in IC503.67 (based on % inhibition) metu.edu.tr

Reduction of Oxidative Stress and Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are produced through various metabolic processes in the body, and an imbalance between their production and the body's antioxidant defenses can lead to oxidative stress. niscair.res.inthno.org Certain derivatives of 6-nitrobenzothiazole (B29876) have demonstrated significant antioxidant properties, acting to mitigate oxidative stress.

A study on 6-nitrobenzo[d]thiazol-2-amine (N3) derivatives in a zebrafish model showed that the compound could enhance the activities of key antioxidant enzymes. nih.gov Specifically, treatment with the N3 derivative led to an elevation of superoxide dismutase (SOD) and catalase (CAT) activities, as well as an increase in glutathione (GSH) levels. nih.govnih.gov Concurrently, the derivative reduced levels of reactive oxygen species and lactate (B86563) dehydrogenase (LDH) activity, indicating a protective role against oxidative stress. nih.govnih.gov

Similarly, a series of benzothiazol-2-yl-hydrazone derivatives, including those with a 6-nitro substitution, were synthesized and screened for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. niscair.res.in The in vitro data revealed that many of the synthesized compounds were potent antioxidants, with some showing more promising activity than the standard drug, ascorbic acid. niscair.res.in The presence of methoxy (B1213986) groups on the phenyl ring of the hydrazone derivatives was noted to contribute to this promising antioxidant activity. niscair.res.in The mechanism involves the scavenging of free radicals, which is a key process in protecting cells from oxidative damage. niscair.res.innih.gov

Antioxidant Activity of 6-Nitrobenzothiazole Derivatives

Compound ClassModel/AssayObserved Effect
6-nitrobenzo[d]thiazol-2-amine (N3) derivativeZebrafish model nih.govEnhanced SOD and CAT activities nih.govnih.gov
6-nitrobenzo[d]thiazol-2-amine (N3) derivativeZebrafish model nih.govIncreased GSH levels nih.govnih.gov
6-nitrobenzo[d]thiazol-2-amine (N3) derivativeZebrafish model nih.govReduced ROS levels nih.govnih.gov
1-(4-substituted phenyl)-1-(6-nitro-benzothiazol-2-yl) hydrazone derivativesDPPH radical scavenging assay niscair.res.inPotent radical scavenging activity, some better than ascorbic acid niscair.res.in

Neuroprotective and Anti-Epileptic Activity Mechanisms (non-human in vivo models)

Derivatives of 6-nitrobenzothiazole have shown potential as neuroprotective and anti-epileptic agents in non-human in vivo models. nih.govnih.govresearchgate.net Epilepsy is a neurological disorder characterized by recurrent seizures stemming from abnormal brain activity. nih.gov Research into new therapeutic agents is driven by the side effects and limited efficacy of some current medications. nih.govnih.govresearchgate.net

One study investigated the effects of a 6-nitrobenzo[d]thiazol-2-amine (N3) derivative in a zebrafish larvae model of epilepsy induced by pentylenetetrazole (PTZ). nih.gov The findings suggested that the N3 derivative has significant therapeutic potential by reducing oxidative stress, inflammation, and neurodegeneration. nih.gov In another line of research, 2-amino-6-nitrobenzothiazole (B160904) derived semicarbazones were evaluated in various in-vivo animal seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net Several of these compounds exhibited excellent anticonvulsant activity compared to reference drugs like phenytoin. researchgate.net

Modulation of Neurotransmitter Systems (e.g., GABA levels)

The mechanism of anti-epileptic activity for some 6-nitrobenzothiazole derivatives involves the modulation of neurotransmitter systems. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement can suppress neuronal hyperexcitability associated with seizures.

In the study using a PTZ-induced epilepsy model in zebrafish, treatment with the 6-nitrobenzo[d]thiazol-2-amine (N3) derivative was found to increase GABA levels. nih.gov This was quantified using high-performance liquid chromatography and was associated with behavioral improvements in the zebrafish, including enhanced motor coordination. nih.gov This modulation of the GABAergic system is a key mechanism contributing to the observed anti-epileptic effects of the compound. nih.gov

Attenuation of Neurodegeneration

Neuroprotection, or the attenuation of neurodegeneration, is another critical aspect of the activity of these compounds. nih.govnih.gov In the context of epilepsy, recurrent seizures can contribute to neuronal damage and neurodegenerative processes. nih.gov

Histological analysis in the zebrafish model revealed that the 6-nitrobenzo[d]thiazol-2-amine (N3) derivative reduced neurodegenerative markers. nih.gov This included a decrease in the formation of amyloid plaques and a reduction in calcium deposition, both of which are indicators of neuronal damage. nih.gov Furthermore, studies on 2-amino-6-nitrobenzothiazole derived semicarbazones assessed their neuroprotective potential in an organotypic hippocampal slice culture assay. researchgate.net Certain compounds were found to be potent in attenuating cell death induced by kainic acid, an excitotoxic insult, demonstrating a direct neuroprotective effect. researchgate.net For example, 1-(5-Chloro-2-oxoindolin-3-ylidene)-4-(6-nitrobenzothiazol-2-yl)semicarbazide exhibited neuroprotection from this excitotoxic insult. nih.govresearchgate.net

Enzyme Inhibition and Related Mechanisms

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. Various heterocyclic compounds, including derivatives of benzothiazole, have been explored as potential alpha-glucosidase inhibitors.

While direct studies on this compound were not identified in the search, research on structurally related compounds highlights the potential of the benzothiazole scaffold for this activity. For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activities. nih.gov The majority of these compounds exhibited potent inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 µM). nih.gov Another study on benzotriazinone sulfonamides also identified nitro derivatives as being particularly effective inhibitors of alpha-glucosidase, with IC50 values as low as 32.37 ± 0.15 µM, outperforming acarbose. researchgate.net These findings suggest that the incorporation of a nitro group, a feature of this compound, can be favorable for this type of enzyme inhibition.

α-Glucosidase Inhibition by Related Heterocyclic Compounds

Compound ClassSpecific Derivative Exampleα-Glucosidase IC50 (µM)
Thiazolidine-2,4-dione / Rhodanine DerivativesCompound 6k5.44 ± 0.13 nih.gov
Thiazolidine-2,4-dione / Rhodanine DerivativesCompound 6h6.59 ± 0.15 nih.gov
Thiazolidine-2,4-dione / Rhodanine DerivativesCompound 6b7.72 ± 0.16 nih.gov
Benzotriazinone SulfonamidesNitro derivative 12e32.37 ± 0.15 researchgate.net
Benzotriazinone SulfonamidesNitro derivative 12f37.75 ± 0.11 researchgate.net
Standard DrugAcarbose817.38 ± 6.27 nih.gov
Standard DrugAcarbose37.38 ± 0.12 researchgate.net

Note: The IC50 value for Acarbose varies between studies, which can be due to different experimental conditions.

Acetylcholinesterase Inhibition

Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease. researchgate.netnih.gov

A study focused on a series of 2-amino-6-nitrobenzothiazole-derived hydrazones revealed their potential as potent AChE inhibitors. researchgate.net The inhibitory activities were found to be in the nanomolar to micromolar range. One of the most active compounds in this series, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (compound 35), demonstrated exceptionally strong inhibitory activity against AChE with an IC50 value of 0.0035 ± 0.005 µM. researchgate.net This potency was found to be approximately 0.6 times more active than the standard drug donepezil (B133215) and about 6.43 times stronger than tacrine. researchgate.net

Kinetic studies on related benzothiazole derivatives, specifically (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, indicated a competitive inhibition pattern for AChE. nih.gov Molecular docking models suggest these compounds bind to the periphery of the AChE active site. nih.gov Another study on benzothiazolone derivatives showed that while they were generally more effective against butyrylcholinesterase (BChE), some also inhibited AChE. mdpi.com For instance, compound M2, a benzothiazolone derivative, had an IC50 value of 1.38 μM for BChE and showed selectivity for BChE over AChE. mdpi.com

These findings highlight that the 6-nitrobenzothiazole scaffold is a promising structural motif for the design of novel and potent acetylcholinesterase inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazole Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type Source
N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide AChE 0.0035 ± 0.005 Not specified researchgate.net
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile (most potent in series) AChE 64 Competitive nih.gov
Benzothiazolone derivative M13 BChE 1.21 Reversible Noncompetitive mdpi.com

17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10) Inhibition

The mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) has emerged as a significant drug target, particularly in the context of Alzheimer's disease, where it is known to bind to amyloid-beta and enhance its neurotoxicity. nih.gov Benzothiazole-based compounds have been identified as potent inhibitors of this enzyme. nih.gov

Research into a series of new benzothiazole derivatives led to the discovery of nanomolar inhibitors of 17β-HSD10. nih.gov These inhibitors were designed based on the structure-activity relationships of previously identified compounds. The inhibitory potential was evaluated using assays with different substrates, such as allopregnanolone (B1667786) (AP) and estradiol (B170435) (E2). In an assay using AP as the substrate, several compounds showed significant inhibition, with residual enzyme activity below 50% even at a 1 μM concentration. nih.gov The inhibitory potential was even more pronounced in the E2 assay. nih.gov

The most promising benzothiazolyl ureas have been reported as submicromolar inhibitors of 17β-HSD10. nih.gov For example, compounds with an IC50 of approximately 0.3 μM have been identified. nih.gov Further cellular assays confirmed the bioactivity of these inhibitors. Compounds featuring aliphatic linkers and a 6-acetamide substitution on the benzothiazole moiety were found to be the most effective inhibitors of 17β-HSD10 within living cells, exhibiting low micromolar IC50 values. nih.gov This contrasts with enzymatic assay results, which favored urea-linked compounds as the most potent inhibitors, highlighting the importance of cellular permeability and metabolism in drug efficacy. nih.gov

Table 2: 17β-HSD10 Inhibitory Activity of Benzothiazole Derivatives

Compound Class Key Structural Features Potency Assay Type Source
Benzothiazolyl ureas Urea (B33335) linker Submicromolar (IC50 ≈ 0.3 µM) Enzymatic nih.gov

Other Specific Enzyme Targets (e.g., ATP Phosphoribosyl Transferase HisG)

Beyond cholinesterases and dehydrogenases, nitrobenzothiazole derivatives have been identified as inhibitors of other crucial enzymes, such as ATP phosphoribosyl transferase (ATP-PRTase), also known as HisG. nih.govacs.org This enzyme catalyzes the first step in the histidine biosynthesis pathway in prokaryotes and lower eukaryotes, making it an attractive target for developing new drugs against pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov

Through virtual screening of large compound libraries, several hits containing a nitrobenzothiazole fragment were discovered to have inhibitory activity against M. tuberculosis HisG at micromolar concentrations. nih.gov Crystallographic evidence confirmed that the nitrobenzothiazole fragment docks into the monophosphate-binding loop of the enzyme. nih.govacs.org Further screening of structurally similar compounds identified additional micromolar inhibitors. nih.gov

Table 3: Inhibition of M. tuberculosis ATP Phosphoribosyl Transferase (HisG) by Benzothiazole Derivatives

Compound Class Key Structural Features Potency Inhibition Mechanism Source
Nitrobenzothiazole derivatives Nitrobenzothiazole fragment Micromolar Binds to monophosphate-binding loop nih.govacs.org

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound and its derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how specific structural modifications affect their inhibitory potency against various enzyme targets. nih.govresearchgate.net

For 17β-HSD10 inhibition , the nature of the linker and substitutions on the benzothiazole ring are critical. While benzothiazolyl ureas showed high potency in enzymatic assays, derivatives with aliphatic linkers and a 6-acetamide substitution on the benzothiazole ring demonstrated superior activity in cellular models. nih.gov This suggests that properties like cell permeability, which are influenced by these structural features, are crucial for in vivo efficacy.

In the context of acetylcholinesterase inhibition , modifications to the 2-position of the 6-nitrobenzothiazole core have led to highly potent compounds. The introduction of a hydrazone moiety at this position, particularly when combined with specific substituents like a 5-chloro-2-oxoindolin-3-ylidene group, results in nanomolar inhibitory activity. researchgate.net This indicates that the substituent at the 2-position plays a key role in interacting with the enzyme's active site.

For ATP Phosphoribosyl Transferase (HisG) inhibition , the nitrobenzothiazole fragment itself is a key pharmacophore, predicted to dock into the monophosphate-binding loop of the enzyme. nih.gov For benzo[d]thiazole-2-carboxamides, the specific nature of the carboxamide group and its substituents influences the inhibitory strength and mechanism, with some compounds showing competitive inhibition with respect to ATP. tandfonline.com

General SAR studies on benzothiazole derivatives reveal broader trends. For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides evaluated for urease inhibition, the presence of an electron-donating group like a p-tolyl group on the 6-aryl substituent led to the most active compound. researchgate.net Conversely, for antimicrobial activity, the presence of electron-withdrawing groups such as -NO2, -Br, and -Cl on the benzothiazole ring has been shown to enhance activity. nih.gov These findings underscore that the electronic properties and steric bulk of substituents at various positions on the benzothiazole scaffold are determinant factors for biological activity, and these relationships can be specific to the target enzyme or organism.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile
Benzothiazolone derivative M2
Benzothiazolone derivative M13
N-(6-arylbenzo[d]thiazol-2-yl)acetamide

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 6 Nitrobenzo D Thiazol 2 Yl Ethanone Derivatives

Systematic Variation of Substituents and Their Effects on Reactivity and Biological Activity

The systematic modification of substituents on the 1-(6-nitrobenzo[d]thiazol-2-yl)ethanone scaffold has been a key strategy to modulate its physicochemical properties and, consequently, its biological activity. The reactivity of the core molecule is influenced by the electronic nature of the substituents on the benzene (B151609) ring and modifications at the 2-acetyl group.

The 6-nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the benzothiazole (B30560) ring system. doubtnut.comdoubtnut.com This electronic effect can impact the reactivity of other positions on the ring, as well as the acetyl group at the C2 position. For instance, the presence of the nitro group generally increases the reactivity of haloarenes towards nucleophilic substitution reactions by stabilizing the intermediate carbanion. doubtnut.comdoubtnut.com While not a haloarene, this principle of electron withdrawal and stabilization of intermediates can be extrapolated to understand the reactivity of the benzothiazole nucleus.

Modifications often focus on the 2-acetyl group and the amino group that can be derived from the 6-nitro group. For example, the acylation of 2-amino-6-nitrobenzothiazole (B160904), followed by reduction of the nitro group and subsequent substitution, has been a common synthetic route to generate a library of derivatives with varied biological activities, including anti-inflammatory and anticancer properties. doubtnut.com

In a study on 2-amino-6-substituted benzothiazoles, it was observed that the nature of the substituent at the 6-position significantly influences the biological activity. researchgate.net While this study does not directly involve the 2-acetyl group, it highlights the importance of the substitution pattern on the benzene ring of the benzothiazole scaffold. For instance, the introduction of different substituents at the 6-position of the 2-aminobenzothiazole (B30445) core resulted in compounds with varying degrees of anthelmintic activity. researchgate.net

The following interactive data table summarizes the effect of substituents on the biological activity of benzothiazole derivatives, based on findings from related studies.

Influence of Positional Isomerism on Chemical and Biological Profiles

The position of the nitro group on the benzothiazole ring is a critical determinant of the chemical and biological properties of 2-acetylbenzothiazole (B155973) derivatives. The electronic and steric effects of the nitro group vary depending on its location (e.g., position 4, 5, 6, or 7), which in turn affects the molecule's interaction with biological targets.

A study on nitroarenes demonstrated that the position of the nitro group significantly affects the mutagenicity of the compounds. nih.gov This was attributed to differences in the ease of reductive metabolic activation and the subsequent ability of the activated metabolite to form adducts with DNA. For instance, the mutagenicity of 3-nitrobenzo[a]pyrene was found to be stronger than that of 1-nitrobenzo[a]pyrene, a difference that was linked to the spatial relationship between the reduced nitro group and the DNA target. nih.gov Although this study was on a different class of compounds, the underlying principle that the position of the nitro group dictates its biological effect is highly relevant to nitrobenzothiazoles.

In another study on chalcones, it was found that the position of the nitro group on the aromatic rings had a profound impact on their anti-inflammatory and vasorelaxant activities. mdpi.com For example, chalcones with a nitro group at the ortho position of either aromatic ring exhibited the highest anti-inflammatory activity. mdpi.com Conversely, the vasorelaxant effect was most pronounced in a chalcone (B49325) lacking a nitro group and one with a para-nitro substituent. mdpi.com These findings underscore the importance of positional isomerism in determining the biological profile of a molecule.

The following interactive data table illustrates the potential influence of the nitro group's position on the properties of a generic benzothiazole scaffold, based on principles from related studies.

Design Principles for Modulating Selectivity and Potency in Target Interactions

The rational design of this compound derivatives to enhance potency and selectivity for specific biological targets involves a multi-faceted approach. This includes leveraging knowledge of the target's structure, understanding the pharmacophoric requirements for binding, and applying principles of medicinal chemistry to optimize ligand-target interactions.

One key design principle is the use of bioisosteric replacement. For instance, in the design of novel VEGFR-2 inhibitors, the pyridine (B92270) ring of a known inhibitor, Sorafenib, was replaced with a benzothiazole scaffold. nih.gov This modification, combined with the introduction of various linkers at the 2-position, aimed to explore new binding interactions and improve the inhibitory profile. nih.gov

Another important principle is the introduction of specific functional groups to engage in key interactions with the target protein. For example, in the design of MAO inhibitors based on a 2-amino-6-nitrobenzothiazole scaffold, a methylene (B1212753) spacer was introduced between the benzothiazole core and a hydrazone moiety. researchgate.netnih.gov This spacer was found to be crucial for enhancing MAO-B inhibitory potency. researchgate.netnih.gov The design also considered the potential for π-π stacking and hydrogen bond interactions to stabilize the ligand-protein complex. nih.gov

The following interactive data table outlines some of the key design principles for modulating the selectivity and potency of benzothiazole derivatives.

Integration of Computational and Experimental SAR Data for Predictive Modeling

The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, with experimental SAR data is a powerful strategy for accelerating the drug discovery process. This integrated approach allows for the development of predictive models that can guide the design of new, more potent derivatives of this compound.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For benzothiazole derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, including monoamine oxidase (MAO) and VEGFR-2. nih.govnih.govnih.govnih.gov These models often use descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules. A 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamides as MAO-B inhibitors, for example, resulted in a model with good predictive ability, which was then used to design novel derivatives with enhanced activity. nih.govnih.gov

Molecular docking is another computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of 2-amino-6-nitrobenzothiazole-derived hydrazones in the active site of MAO-B revealed the importance of π-π stacking and hydrogen bonding for effective inhibition. nih.gov Such insights are invaluable for the rational design of new inhibitors.

The synergy between computational and experimental approaches is evident in studies where QSAR models are built upon experimental data, and the predictive power of these models is then used to prioritize the synthesis of new compounds. nih.govnih.gov The newly synthesized compounds are then tested experimentally, and the results are used to refine the QSAR model in an iterative process. This cycle of design, synthesis, testing, and modeling can significantly reduce the time and resources required to identify lead compounds.

The following interactive data table summarizes the integration of computational and experimental SAR data in the study of benzothiazole derivatives.

Future Research Directions and Emerging Applications in Chemical Science

Development of Next-Generation Synthetic Methodologies

While classical methods for benzothiazole (B30560) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone and its derivatives. Key areas of exploration include:

Flow Chemistry Approaches: Continuous-flow reactors could offer enhanced control over reaction parameters for the synthesis of the core structure, potentially improving yields and safety, especially in nitration and cyclization steps.

Catalytic C-H Activation: Direct C-H functionalization of a pre-formed 6-nitrobenzothiazole (B29876) at the C2 position with an acetylating agent would be a highly atom-economical alternative to traditional multi-step sequences.

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly accelerate key reaction steps, such as the cyclization to form the benzothiazole ring, leading to rapid library synthesis.

Photocatalysis: Visible-light photocatalysis could enable novel pathways for the formation and functionalization of the benzothiazole scaffold under mild conditions.

A comparison of potential synthetic strategies is outlined below.

MethodologyPrecursorsPotential AdvantagesKey Research Challenge
Modified Hantzsch Synthesis 2-Amino-5-nitrothiophenol + β-keto esterConvergent, builds core directlyAvailability and stability of thiophenol precursor
Oxidative Cyclization 1-(4-Amino-3-nitrophenyl)ethanone + Thiocyanate (B1210189) sourceUtilizes readily available anilinesControl of regioselectivity and potential for over-oxidation
Post-Cyclization Modification 2-Amino-6-nitrobenzothiazole (B160904)Allows for late-stage functionalizationDevelopment of selective C2-acetylation methods

Advanced Spectroscopic Probes for Real-time Chemical Transformations

The distinct electronic properties of this compound make it an intriguing candidate for development as an advanced spectroscopic probe. The nitro and acetyl groups can significantly influence the compound's photophysical properties. Future research could focus on:

Solvatochromic Probes: Investigating the shifts in the UV-Vis absorption or fluorescence emission spectra of the compound in different solvent environments to probe reaction media polarity in real-time.

Reaction Progress Reporters: The chemical environment of the protons on the acetyl group and the aromatic ring is sensitive to electronic changes. Transformations at either the nitro or acetyl group could be monitored in real-time using in-situ NMR spectroscopy, tracking the appearance of new signals or shifts in existing ones.

Turn-On/Turn-Off Fluorescent Sensors: Chemical modification of the acetyl or nitro group could quench or induce fluorescence. For example, reduction of the nitro group to an amine often leads to a significant increase in fluorescence quantum yield. This transformation could be used to sense reductive processes in chemical or biological systems.

Spectroscopic TechniqueMonitored Functional GroupPotential ApplicationPrinciple of Detection
UV-Visible Spectroscopy Nitro Group (NO₂)Monitoring redox reactionsShift in λmax upon reduction of the nitro group to an amino group.
Infrared (IR) Spectroscopy Acetyl Group (C=O)Tracking condensation reactionsDisappearance of the C=O stretching frequency (~1680 cm⁻¹) as the acetyl group reacts.
¹H NMR Spectroscopy Acetyl Protons (-CH₃)Real-time monitoring of derivatizationChemical shift changes of the methyl singlet upon transformation of the adjacent carbonyl.

Exploration of Novel Chemical Transformations and Reactions

The reactivity of the functional groups on this compound provides a playground for exploring novel chemical transformations. Beyond simple derivatization, future work could investigate more complex and creative reactions.

Reduction of the Nitro Group: Selective reduction of the 6-nitro group to an amine would yield 1-(6-Aminobenzo[d]thiazol-2-yl)ethanone, a key intermediate for building more complex molecules, such as amides or sulfonamides, or for diazotization reactions to introduce other functionalities. nih.gov

Carbonyl Chemistry: The 2-acetyl group is a versatile handle for various transformations. Knoevenagel condensation, for instance, could be used to introduce new carbon-carbon bonds and extend conjugation. researchgate.net It can also be a site for asymmetric reduction to a chiral alcohol, introducing stereochemistry into the scaffold.

Heterocycle Formation: The acetyl group can serve as a building block for constructing new fused heterocyclic rings onto the benzothiazole core, creating novel polycyclic systems with potentially unique properties. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of fused pyrazole (B372694) rings. beilstein-journals.org

Design of Multi-Functional Benzothiazole Scaffolds

A significant future direction is the use of this compound as a central scaffold for creating multi-functional molecules, where different parts of the molecule perform distinct functions. beilstein-journals.orgrsc.org This "one-molecule, multiple-targets" approach is gaining traction in materials and medicinal science. nih.gov

Hybrid Molecules: The 6-amino derivative (obtained via nitro reduction) could be coupled with other known pharmacophores (e.g., sulfonamides, pyrazoles) to create hybrid compounds. beilstein-journals.org

Metal-Chelating Agents: The acetyl group can be elaborated into structures capable of chelating metal ions. Combined with the benzothiazole core, which has an affinity for certain biological structures, this could lead to agents for imaging or modulating metal-dependent processes. rsc.org

Conjugation Handles: The functional groups can be used to attach the scaffold to polymers, nanoparticles, or biomolecules, imparting the photophysical or biological properties of the benzothiazole unit to the larger construct.

Investigation of Emerging Biological Targets and Pathways (non-human, non-clinical)

While benzothiazoles are widely studied in a medicinal context, their derivatives hold potential against non-human biological targets. Future research could explore the activity of derivatives of this compound in areas such as:

Agricultural Science: Screening of derivative libraries against fungal or bacterial pathogens affecting crops. The benzothiazole scaffold is known to possess antifungal and antibacterial properties. nih.govmdpi.com

Anti-fouling Agents: Investigating the ability of these compounds to inhibit the growth of marine organisms on submerged surfaces.

Enzyme Inhibition in Microbes: The compound could serve as a starting point for designing inhibitors of essential enzymes in pathogenic microbes, such as DprE1 in Mycobacterium tuberculosis, a target for other nitro-containing benzothiazole derivatives. researchgate.net Some benzothiazoles have also shown potent urease inhibition, relevant for combating certain bacterial infections. nih.govmdpi.com

Potential Target AreaRationale Based on Benzothiazole ChemistryExample of Non-Human Target
Agriculture Known antifungal and antibacterial activity of the scaffold. nih.govderpharmachemica.comPlant pathogenic fungi (e.g., Fusarium oxysporum)
Microbiology Established activity against microbial enzymes. researchgate.netnih.govBacterial urease, crucial for Helicobacter pylori survival.
Pest Control Some benzothiazole derivatives exhibit insecticidal properties. nih.govCotton leafworm (Spodoptera littoralis). researchgate.net

Potential Applications in Chemical Biology Tools and Probes

Chemical biology relies on small molecules to study and manipulate biological systems. nih.govsigmaaldrich.com this compound is a promising starting point for the development of such tools.

Affinity-Based Probes: The scaffold could be functionalized with a photoreactive group or a terminal alkyne/azide for click chemistry. Such probes could be used to identify the binding partners of benzothiazole derivatives within complex biological samples.

Fluorescent Stains: The inherent fluorescence of the benzothiazole core can be modulated by its substituents. Derivatives could be synthesized and evaluated as selective stains for specific organelles or biomolecules in non-human cells (e.g., yeast, bacteria).

Covalent Probes: The acetyl group could be transformed into a reactive "warhead" (e.g., an α-haloketone) designed to covalently label a specific nucleophilic residue in the active site of a target enzyme, enabling detailed study of its function.

The development of these tools would expand the utility of the this compound scaffold beyond traditional applications, positioning it as a valuable asset for fundamental chemical and biological research. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.